![molecular formula C22H22O7 B2915409 methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate CAS No. 869080-86-4](/img/structure/B2915409.png)
methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate
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Overview
Description
“Methyl 3-(3,4-dimethoxyphenyl)propanoate” is a compound with the molecular formula C12H16O4 . It’s a compound useful in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate” were not found, “Methyl 3-(3’,4’-Dimethoxyphenyl)propanoate” can be synthesized from "METHYL (E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOATE" .Molecular Structure Analysis
The molecular structure of “Methyl 3-(3,4-dimethoxyphenyl)propanoate” is available as a 2D Mol file .Physical And Chemical Properties Analysis
“Methyl 3-(3,4-dimethoxyphenyl)propanoate” has a molecular weight of 224.253 Da .Scientific Research Applications
Synthetic Methodologies
A study by Komogortsev et al. (2022) developed an efficient one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, highlighting the advantages of using readily accessible starting materials, mild reaction conditions, and a process that avoids the need for chromatographic purifications. This approach underscores the significance of such compounds in synthetic organic chemistry due to their atom economy and easy workup procedure (Komogortsev, Melekhina, & Lichitsky, 2022).
Chemical Structure and Properties
Watson et al. (1991) described the crystal structure of a flavone named hymenoxin, which shares a similar structural motif with the compound , providing insights into the molecular configuration, hydrogen bonding, and intermolecular interactions which are crucial for understanding the chemical behavior and potential applications of these compounds in material science and drug design (Watson, Kashyap, Gao, & Mabry, 1991).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been known to induce various cellular responses, including changes in gene expression, modulation of enzyme activity, and alterations in cell signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity may be enhanced or inhibited by the presence of certain ions or molecules in the environment .
properties
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-12-16-8-7-15(28-13(2)21(23)27-5)11-18(16)29-22(24)20(12)14-6-9-17(25-3)19(10-14)26-4/h6-11,13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWKRJWGWPNGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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